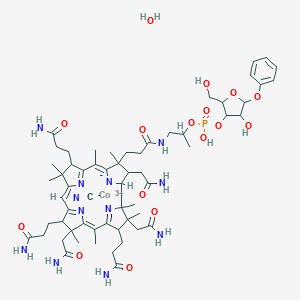
2,6-二氯苯甲酰胺
描述
2,6-Dichlorobenzamide is an organic compound with the chemical formula C₇H₅Cl₂NO. It is a derivative of benzamide, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its role as a metabolite of the herbicide dichlobenil and is used in various scientific and industrial applications .
科学研究应用
2,6-Dichlorobenzamide has several scientific research applications:
作用机制
- Role : It acts as a chitin synthesis inhibitor by disrupting chitin biosynthesis in insects. Chitin is a crucial component of their exoskeleton, and its inhibition leads to insect mortality .
- Resulting Changes : Insects exposed to BAM experience deformities, reduced mobility, and compromised structural integrity due to chitin deficiency .
- Degradation : Aminobacter sp. MSH1 catabolizes BAM beyond 2,6-dichlorobenzoic acid (2,6-DCBA) using plasmid-encoded enzymes. The pathway involves conversion of BAM to 2,6-DCBA by BbdA amidase, followed by further degradation steps mediated by enzymes like Rieske mono-/dioxygenase and meta-cleavage dioxygenase .
- Impact on Bioavailability : BAM’s bioavailability is influenced by its solubility, lipophilicity, and metabolism .
- Cellular Effects : Cells involved in chitin synthesis (e.g., epidermal cells) are directly affected, leading to altered cuticle formation and impaired molting .
- Efficacy and Stability : BAM’s effectiveness as a pesticide is influenced by soil properties, microbial activity, and degradation rates. It remains stable under certain conditions but may degrade over time .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
2,6-Dichlorobenzamide is involved in various biochemical reactions. It is a key intermediate in the synthesis of benzoylurea insecticides . These insecticides act as chitin synthesis inhibitors, causing death in insects by inhibiting the biosynthesis of chitin within the insect’s body . The mechanism of action of these insecticides, including those derived from 2,6-Dichlorobenzamide, is distinct from other insecticides, offering high insecticidal activity, broad insecticidal spectrum, low residue, strong selectivity, and safety for humans and livestock .
Cellular Effects
The cellular effects of 2,6-Dichlorobenzamide are primarily observed in its role as a metabolite in the degradation of pesticides. For instance, in Aminobacter sp. MSH1, a bacterium that uses 2,6-Dichlorobenzamide as a sole source of carbon, nitrogen, and energy, the compound is converted to 2,6-dichlorobenzoic acid (2,6-DCBA) in the first step of the degradation process . This conversion impacts the cellular metabolism of the bacterium, enabling it to utilize the compound for growth .
Molecular Mechanism
The molecular mechanism of 2,6-Dichlorobenzamide involves its conversion to 2,6-DCBA by the BbdA amidase enzyme in Aminobacter sp. MSH1 . This conversion is the first step in the degradation of the compound, allowing the bacterium to utilize it as a source of carbon, nitrogen, and energy . The genes for 2,6-DCBA degradation in strain MSH1 reside on a second catabolic plasmid in MSH1, designated as pBAM2 . The putative mono-oxygenase encoded by the bbdD gene converts 2,6-DCBA to 3-hydroxy-2,6-dichlorobenzoate (3-OH-2,6-DCBA), a likely intermediate in the pBAM2-encoded DCBA catabolic pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the degradation of 2,6-Dichlorobenzamide to 2,6-DCBA is quite limited . During harvest, the terminal residues of 2,6-Dichlorobenzamide and its metabolite were both below 0.13 mg kg−1, which were lower than the established temporary maximum residue limits (MRLs), 0.5 mg kg−1 . This indicates that the compound is relatively stable and does not degrade significantly over time .
Metabolic Pathways
2,6-Dichlorobenzamide is involved in the metabolic pathways of certain bacteria, such as Aminobacter sp. MSH1 . In these bacteria, the compound is converted to 2,6-DCBA by the BbdA amidase enzyme, a process that is crucial for the bacteria’s ability to utilize the compound as a source of carbon, nitrogen, and energy .
Transport and Distribution
Given its role as a key intermediate in the synthesis of certain insecticides , it is likely that the compound is transported and distributed within cells in a manner that facilitates these synthesis processes.
Subcellular Localization
Given its role in biochemical reactions and its involvement in the metabolic pathways of certain bacteria , it is likely that the compound is localized in areas of the cell where these processes occur.
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Dichlorobenzamide can be synthesized through the hydrolysis of 2,6-dichlorobenzonitrile. The process involves adding 51.6 grams of 2,6-dichlorobenzonitrile, 41.6 grams of water, and 0.6 grams of 30% sodium hydroxide solution in a reaction bottle. The mixture is heated to 35°C, and 55.65 grams of 27.5% hydrogen peroxide is added dropwise over five hours .
Industrial Production Methods: The industrial production of 2,6-dichlorobenzamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
化学反应分析
Types of Reactions: 2,6-Dichlorobenzamide undergoes various chemical reactions, including:
Hydrolysis: Conversion of 2,6-dichlorobenzonitrile to 2,6-dichlorobenzamide using potassium tert-butoxide as a catalyst.
Cycloaddition: Formation of 5-(2,6-dichlorophenyl)-2H-tetrazole via gold-catalyzed nucleophilic (3 + 2) cycloaddition reaction with sodium azide.
Common Reagents and Conditions:
Hydrolysis: Potassium tert-butoxide, water, and controlled temperature.
Reduction: Lithium N,N′-dimethylethylenediaminoaluminum hydride.
Cycloaddition: Sodium azide and gold catalyst.
Major Products Formed:
Hydrolysis: 2,6-Dichlorobenzamide.
Reduction: 2,6-Dichlorobenzaldehyde.
Cycloaddition: 5-(2,6-Dichlorophenyl)-2H-tetrazole.
相似化合物的比较
2,6-Dichlorobenzonitrile: A precursor to 2,6-dichlorobenzamide, used in similar applications.
2,6-Dichlorobenzaldehyde: A reduction product of 2,6-dichlorobenzonitrile, used in organic synthesis.
2,6-Difluorobenzamide: A structurally similar compound with different halogen substitutions, used in various chemical reactions.
Uniqueness: 2,6-Dichlorobenzamide is unique due to its dual chlorine substitutions, which confer specific chemical properties and reactivity. Its role as a metabolite of dichlobenil and its applications in the synthesis of benzoylurea insecticides highlight its importance in both scientific research and industrial applications .
属性
IUPAC Name |
2,6-dichlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSPCUHPSIUQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022170 | |
| Record name | 2,6-Dichlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [MSDSonline] | |
| Record name | 2,6-Dichlorobenzamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3040 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 2.73X10+3 mg/L at 23 °C | |
| Record name | 2,6-Dichlorobenzamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2728 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000326 [mmHg] | |
| Record name | 2,6-Dichlorobenzamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3040 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Crystals | |
CAS No. |
2008-58-4 | |
| Record name | 2,6-Dichlorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2008-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichlorobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002008584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-DICHLOROBENZAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dichlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichlorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DICHLOROBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9JWF529EB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-Dichlorobenzamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2728 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
198 °C | |
| Record name | 2,6-Dichlorobenzamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2728 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main source of 2,6-Dichlorobenzamide (BAM) in the environment?
A1: BAM primarily originates from the degradation of the herbicide dichlobenil (2,6-dichlorobenzonitrile). Dichlobenil is transformed into BAM in soil, primarily through microbial activity. [, ]
Q2: Why is BAM considered a persistent pollutant?
A2: BAM exhibits high persistence in the environment due to its resistance to further degradation. Several factors contribute to this persistence, including its relatively low sorption to soil, allowing it to leach into groundwater easily, [] and the limited ability of naturally occurring microbial communities to degrade it. [, ]
Q3: How does the sorption behavior of BAM compare to its parent compound, dichlobenil?
A3: Dichlobenil generally exhibits stronger sorption to soil than BAM, particularly in topsoils and clayey till sediments. [] BAM, being more polar, shows weaker sorption and tends to be more mobile in the soil profile, increasing its leaching potential. [, ]
Q4: What role does weathering play in the sorption of BAM and dichlobenil to soil?
A4: Studies indicate that both BAM and dichlobenil show significantly higher sorption (2-47 times) in unoxidized (reduced) clayey till compared to weathered (oxidized) clayey till. [] This difference is primarily attributed to changes in the composition of organic matter due to weathering processes, affecting the sorption capacity of the soil. []
Q5: Are there any microorganisms capable of degrading BAM?
A5: Yes, although limited, certain bacterial species, particularly within the Aminobacter genus, have demonstrated the capability to degrade and even mineralize BAM. [, , , , ]
Q6: Which microorganisms are known to degrade BAM effectively?
A6: Aminobacter spp., particularly strains like MSH1 and ASI1, are the only known bacteria capable of mineralizing BAM. [, , , , ] These strains utilize BAM as a sole source of carbon, nitrogen, and energy. []
Q7: What is known about the BAM degradation pathway in Aminobacter sp. MSH1?
A7: The BAM catabolic pathway in Aminobacter sp. MSH1 is unique. The first step involves the hydrolysis of BAM to 2,6-dichlorobenzoic acid (2,6-DCBA) by the amidase enzyme BbdA. [] The pathway then diverges from typical chlorobenzoate catabolism, involving multiple hydroxylation and dehalogenation steps before ring cleavage and further processing to intermediates of the tricarboxylic acid (TCA) cycle. []
Q8: Is the entire BAM degradation pathway in Aminobacter sp. MSH1 encoded on its chromosome?
A8: No, the BAM catabolic genes in Aminobacter sp. MSH1 are located on two plasmids: pBAM1, carrying the gene for BAM amidase (bbdA), and pBAM2, containing gene clusters responsible for the downstream degradation of 2,6-DCBA. [, , ]
Q9: Are there concerns about the stability of BAM degradation in bioremediation applications using Aminobacter sp. MSH1?
A9: Yes, studies have shown that Aminobacter sp. MSH1 can lose its BAM-mineralizing phenotype, specifically the ability to degrade 2,6-DCBA, under non-selective conditions, particularly in environments rich in alternative carbon sources. [, , ] This instability poses a challenge for long-term bioremediation strategies.
Q10: What strategies are being explored to improve the efficiency of BAM bioremediation?
A10: Current research focuses on enhancing the stability and activity of BAM-degrading bacteria in bioremediation applications. This includes exploring the use of biocarriers for immobilization, optimizing environmental conditions in bioreactors, and investigating the potential of co-inoculation with "helper" bacteria to support the degrader population. [, , , ]
Q11: What analytical techniques are commonly employed for detecting and quantifying BAM in environmental samples?
A11: Various analytical methods are used for BAM detection and quantification, with the choice depending on the required sensitivity and sample matrix. Common techniques include gas chromatography coupled with mass spectrometry (GC-MS) [, , ], high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) [, , , , ], and enzyme-linked immunosorbent assay (ELISA). [, , ]
Q12: What is the significance of compound-specific stable isotope analysis (CSIA) in studying BAM degradation?
A12: CSIA provides valuable insights into BAM degradation pathways by analyzing the changes in natural isotope abundances (e.g., 13C/12C and 15N/14N) during biodegradation. This approach helps differentiate between BAM formation from dichlobenil and its actual degradation. [, ]
Q13: What challenges are associated with using CSIA for BAM analysis in groundwater?
A13: The low concentrations of BAM typically found in groundwater necessitate the extraction of large water volumes for CSIA. This large-volume extraction process can introduce isotope fractionation artifacts, potentially affecting the accuracy of isotope ratio measurements. [] Therefore, careful method evaluation and optimization are crucial to minimize these artifacts.
Q14: What are the structural characteristics of BAM?
A14: BAM has the molecular formula C7H5Cl2NO, a molecular weight of 190.03 g/mol, and its structure consists of a benzene ring with two chlorine atoms at the 2 and 6 positions and an amide group (-CONH2) attached to the ring. []
Q15: Are there any known structural analogues of BAM that are relevant to its environmental fate or biodegradation?
A16: Yes, structurally similar compounds like bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (3,5-diiodo-4-hydroxybenzonitrile) also degrade to potentially persistent amides. [] The presence of halogens in these amides is thought to hinder their degradation by microorganisms. []
Q16: What are the future directions for research on BAM?
A16: Further research is needed to:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















